

Elemental Analysis Standards for C₁₀H₁₆ClNO₂: A Comparative Technical Guide

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Compound of Interest

Compound Name: 3-(2-Ethoxyethoxy)aniline
hydrochloride

CAS No.: 1049787-84-9

Cat. No.: B3021175

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Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Focus Molecule: C₁₀H₁₆ClNO₂ (MW: 217.69 g/mol) | Primary Context: Sympathomimetic Amine Hydrochlorides

Executive Summary: The Stoichiometric Challenge

In drug development, the molecular formula C₁₀H₁₆ClNO₂ typically represents the hydrochloride salt of a phenethylamine derivative (e.g., Etilerfrine HCl). Validating this composition is critical not just for identity, but for confirming the salt stoichiometry (1:1 Base:HCl ratio).

Unlike simple organic combustion, analyzing C₁₀H₁₆ClNO₂ presents a specific triad of challenges:

- **Halide Interference:** The 16.3% Chlorine content can poison standard combustion catalysts and interfere with CO₂/H₂O detection if not scrubbed.

- **Hygroscopicity:** Amine hydrochlorides are prone to moisture uptake, artificially inflating %H and O while diluting %C, %N, and %Cl.
- **Volatility:** The HCl fraction can volatilize separately during decomposition, leading to low Cl recovery in open-vessel methods.

This guide compares the two industry-standard approaches—Automated Dynamic Flash Combustion vs. Schöniger Oxygen Flask—and defines the precise reference standards required to validate the data within the FDA/USP acceptance limit of $\pm 0.4\%$.

Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (CHN + Cl Module)

The Modern High-Throughput Standard

Mechanism: The sample is dropped into a combustion tube (900–1150°C) with oxygen.

- **CHN Mode:** Gases pass through reduction copper and traps. Crucial: A silver (Ag) or tungsten (WO_3) scrubber must be used to remove Halogens to prevent detector damage.
- **Cl Mode:** A separate run (or split stream) where Cl is converted to HCl and detected via electrochemical titration or IR.

Pros:

- High precision (SD < 0.1%).
- Simultaneous CHN determination.
- Minimal sample size (1–3 mg).

Cons:

- **Memory Effects:** Cl analysis often suffers from carryover in single-channel systems.
- **Catalyst Poisoning:** High Cl content depletes reduction tubes faster.

Method B: Schöniger Oxygen Flask Combustion + Potentiometric Titration

The "Gold Standard" for Halogens

Mechanism: The sample is wrapped in ashless paper and burned in a closed flask filled with O₂ and an absorbing solution (e.g., NaOH/H₂O₂). The resulting chloride ions are titrated with AgNO₃.

Pros:

- Absolute Accuracy: Eliminates matrix interference common in gas chromatography.
- Cost-Effective: No expensive columns/catalysts.

Cons:

- Labor-intensive (not automated).
- Requires larger sample size (>10 mg) for precision.

Summary Data Comparison

Feature	Automated Flash Combustion (EA)	Schöniger Flask + Titration
Primary Analyte	C, H, N (Cl optional)	Cl, S, (Halogens)
Sample Size	1.5 – 2.5 mg	10 – 20 mg
Precision (SD)	< 0.2%	< 0.3%
Analysis Time	5–8 mins	30–45 mins
Interference	High (requires Ag scrubber)	Low (Matrix destroyed)
Suitability for C ₁₀ H ₁₆ ClNO ₂	Best for C/H/N	Best for Cl Confirmation

Reference Standards Selection

To achieve the $\pm 0.4\%$ accuracy required for publication and regulatory filing, you cannot rely on a single standard. You must use a "Bracketed Matrix" approach.

The Recommended Standard Set

- Primary CHN Standard: Acetanilide (C_8H_9NO)
 - Why: It is stable, non-hygroscopic, and has a C/N ratio (8:1) reasonably close to $C_{10}H_{16}ClNO_2$ (10:1).
 - Target Values: C: 71.09%, H: 6.71%, N: 10.36%.
- Primary Cl Standard: p-Chlorobenzoic Acid ($C_7H_5ClO_2$)
 - Why: It contains Chlorine (~22.6%) and Oxygen, mimicking the oxidized combustion products of your analyte. It validates the halogen scrubber's efficiency.
 - Target Values: Cl: 22.64%, C: 53.70%.
- Quality Control (Check) Standard: S-Benzyl-thiuronium Chloride
 - Why: It is a salt (like your analyte).^[1] If your method fails to release Cl from the ionic bond, this standard will show low recovery.

Theoretical Composition of $C_{10}H_{16}ClNO_2$ (Etilefrine HCl)

Element	Atomic Mass	Moles	Mass Contribution	Theoretical %
Carbon	12.011	10	120.11	55.17%
Hydrogen	1.008	16	16.128	7.41%
Chlorine	35.45	1	35.45	16.28%
Nitrogen	14.007	1	14.007	6.43%
Oxygen	15.999	2	31.998	14.70%
Total	217.69	100.00%		

Experimental Protocol: The "Dual-Validation"

Workflow

For $C_{10}H_{16}ClNO_2$, a single automated run is often insufficient due to the Cl interference. The following Self-Validating Protocol ensures data integrity.

Step 1: Sample Pre-Treatment (Crucial)

- Drying: Dry $C_{10}H_{16}ClNO_2$ at 60°C under vacuum ($P < 5$ mbar) for 4 hours to remove surface moisture.
- Handling: Weigh samples in a glove box or low-humidity environment if the salt is hygroscopic.

Step 2: Automated CHN Analysis

- Calibration: Run Blank -> Acetanilide (K-factor) -> Acetanilide (Check).
- Scrubber Check: Ensure the Silver (Ag) wool trap is fresh (bright silver, not grey/black).
- Analysis: Run $C_{10}H_{16}ClNO_2$ in triplicate.
- Acceptance: %C and %N must be within $\pm 0.3\%$ of theoretical.

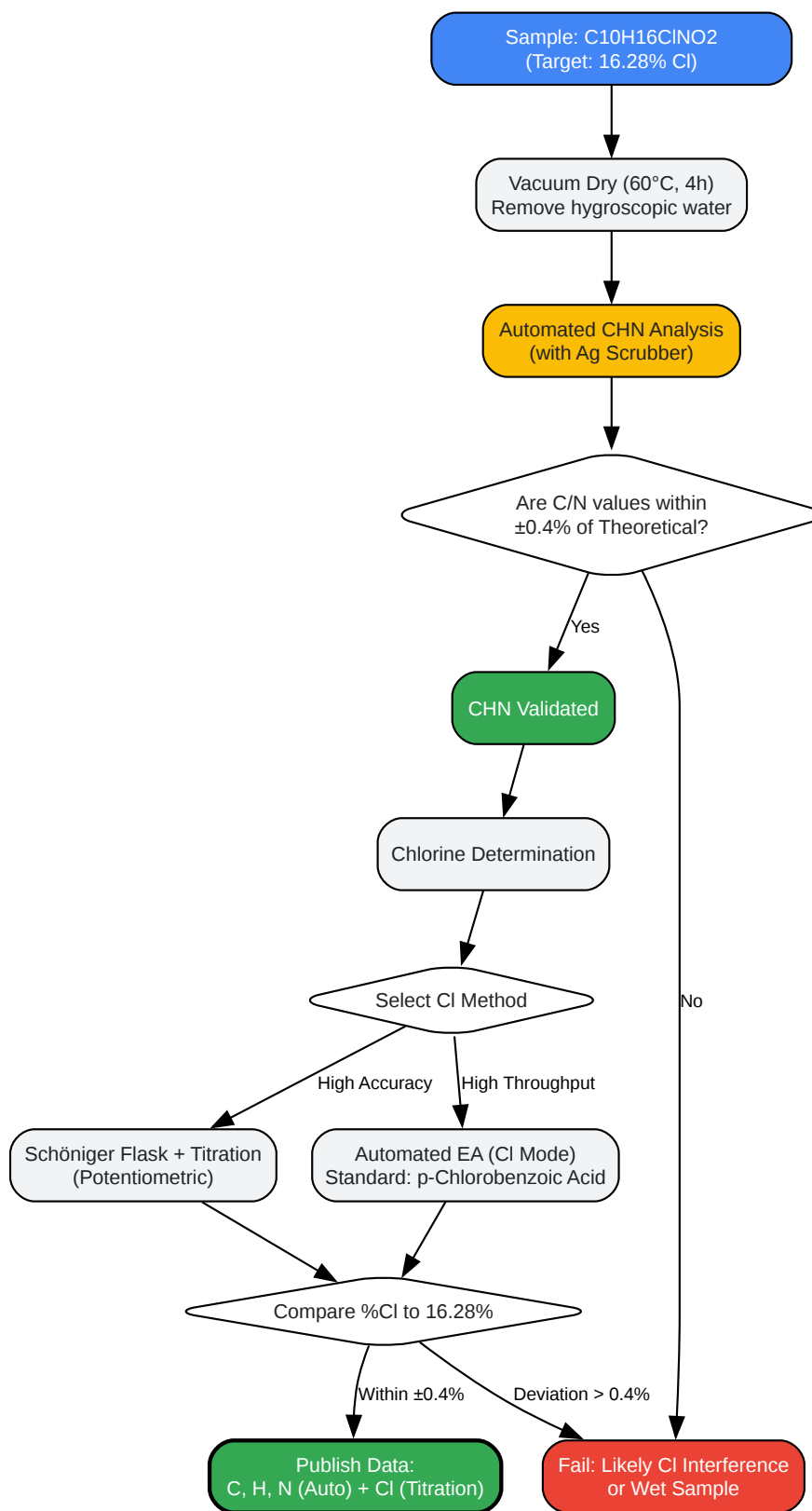
Step 3: Chlorine Validation (Schöniger Method)

Use this if Automated Cl results are erratic.

- Combustion: Weigh ~15 mg sample onto ashless paper. Burn in a 500 mL O_2 -filled flask containing 10 mL 0.1M NaOH + 3 drops 30% H_2O_2 .
- Absorption: Shake for 10 mins.
- Titration: Acidify with HNO_3 . Titrate with 0.01M $AgNO_3$ using a potentiometric silver electrode.
- Calculation:

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for validating $C_{10}H_{16}ClNO_2$, ensuring that halide interference does not compromise the CHN data.



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Figure 1: Analytical workflow for validating chlorinated organic salts, balancing throughput with stoichiometric accuracy.

References

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Sources

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